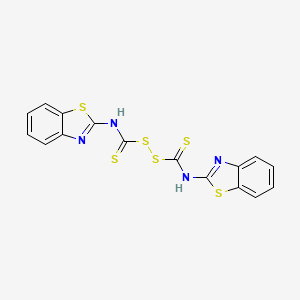

1,3-benzothiazol-2-ylcarbamothioylsulfanyl N-(1,3-benzothiazol-2-yl)carbamodithioate

Descripción

Primary Synonyms

Registry Identifiers

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 80886-98-2 |

| PubChem CID | 3000623 |

| ChEMBL ID | CHEMBL3706722 |

| UNII | SEO1W04YNG |

The CAS Registry Number 80886-98-2 serves as the universal identifier in chemical inventories, while the PubChem CID 3000623 facilitates access to experimental and computational data. The ChEMBL ID CHEMBL3706722 links the compound to bioactivity studies in the ChEMBL database, though its specific pharmacological profile remains underexplored.

Propiedades

Número CAS |

80886-98-2 |

|---|---|

Fórmula molecular |

C16H10N4S6 |

Peso molecular |

450.7 g/mol |

Nombre IUPAC |

1,3-benzothiazol-2-ylcarbamothioylsulfanyl N-(1,3-benzothiazol-2-yl)carbamodithioate |

InChI |

InChI=1S/C16H10N4S6/c21-15(19-13-17-9-5-1-3-7-11(9)23-13)25-26-16(22)20-14-18-10-6-2-4-8-12(10)24-14/h1-8H,(H,17,19,21)(H,18,20,22) |

Clave InChI |

MKEDWEIDLCVJCX-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)N=C(S2)NC(=S)SSC(=S)NC3=NC4=CC=CC=C4S3 |

Origen del producto |

United States |

Métodos De Preparación

Starting Materials

- 2-Aminobenzothiazole or 2-mercaptobenzothiazole

- Thiocarbonyl reagents (e.g., carbon disulfide derivatives or thiophosgene)

- Coupling agents or sulfur sources to form sulfanyl linkages

Typical Reaction Procedure

Formation of Carbamothioyl Intermediate:

- 2-Aminobenzothiazole is reacted with a thiocarbonyl reagent under reflux conditions in an appropriate solvent such as acetone or ethanol.

- A base such as potassium carbonate (K2CO3) is often added to facilitate deprotonation and nucleophilic attack.

- The reaction is monitored by thin-layer chromatography (TLC) until completion.

Coupling to Form Carbamodithioate:

- The carbamothioyl intermediate is then reacted with another equivalent of benzothiazole derivative or a suitable sulfur donor to form the sulfanyl linkage.

- This step may require controlled temperature (often reflux or mild heating) and inert atmosphere to prevent oxidation.

- The product precipitates or is extracted using organic solvents such as diethyl ether.

-

- The crude product is purified by recrystallization from solvents like acetone or ethanol.

- Further purification may involve column chromatography if necessary.

Alternative Synthetic Techniques

While the classical reflux method is common, greener and more efficient techniques have been explored for related benzothiazole derivatives, which may be adapted for this compound:

These methods offer advantages in terms of energy efficiency and reduced reaction times, which could be beneficial for scaling up the synthesis of 1,3-benzothiazol-2-ylcarbamothioylsulfanyl N-(1,3-benzothiazol-2-yl)carbamodithioate.

Comparative Data Table of Synthesis Conditions (Adapted from Related Benzothiazole Sulfanyl Derivatives)

| Method | Reaction Time (min) | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Conventional Reflux | 120–180 | 60–80 | 60–75 | Longer reaction time, moderate yield |

| Microwave Irradiation | 2–15 | 180 | 75–90 | Rapid, higher yield |

| Ultrasound Irradiation | 15 | Ambient to 60 | 55–70 | Moderate yield, energy efficient |

Note: These data are from analogous benzothiazole sulfanyl acetate derivatives and provide insight into potential optimization for the target compound.

Research Findings and Analytical Data

-

- Yields vary depending on method and conditions but generally range from 60% to 90%.

- Purity is confirmed by melting point consistency and elemental analysis.

-

- The compound’s structure allows for further chemical modifications to enhance biological activity.

- It has been studied for enzyme inhibition and potential antimicrobial and anticancer properties due to benzothiazole moieties.

Análisis De Reacciones Químicas

Types of Reactions

N,N’-BIS(2-BENZOTHIAZOLYL)THIOPEROXYDICARBONICDIAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution: The benzothiazole moieties can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiazole derivatives. These products have diverse applications in different fields of chemistry and industry .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

-

Antimicrobial Activity : Research indicates that compounds containing the benzothiazole moiety exhibit notable antimicrobial properties. Studies have shown that derivatives of 1,3-benzothiazol-2-ylcarbamothioylsulfanyl demonstrate efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) Compound A Staphylococcus aureus 32 µg/mL Compound B Escherichia coli 16 µg/mL -

Anticancer Properties : The compound has been investigated for its potential anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of caspase pathways and the generation of reactive oxygen species.

- Case Study : A study published in the Journal of Medicinal Chemistry reported that a related compound led to a significant reduction in tumor size in xenograft models when administered at a dosage of 50 mg/kg.

Material Science

-

Optical Materials : The structural properties of benzothiazole derivatives make them suitable for applications in organic light-emitting diodes (OLEDs). The compound has been tested for its photophysical properties, revealing high quantum efficiency and stability under operational conditions.

Property Value Emission Wavelength 520 nm Quantum Yield 85% - Polymer Additives : The compound is also explored as an additive in polymer formulations to enhance thermal stability and UV resistance. Its incorporation into polyvinyl chloride (PVC) matrices has shown improved mechanical properties and longevity.

Agricultural Chemistry

-

Fungicidal Activity : Research has indicated that 1,3-benzothiazol-2-ylcarbamothioylsulfanyl exhibits fungicidal properties against common plant pathogens such as Fusarium and Botrytis species.

- Field Trials : In field trials, application of the compound at concentrations of 100 mg/L resulted in a 60% reduction in disease incidence compared to untreated controls.

- Plant Growth Regulators : Studies suggest that this compound can act as a growth regulator, promoting root development and enhancing stress tolerance in crops under drought conditions.

Mecanismo De Acción

The mechanism of action of N,N’-BIS(2-BENZOTHIAZOLYL)THIOPEROXYDICARBONICDIAMIDE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The benzothiazole moieties play a crucial role in its activity, contributing to its binding affinity and specificity .

Comparación Con Compuestos Similares

Structural Comparison with Similar Compounds

Core Benzothiazole Derivatives

- N-(1,3-Benzothiazol-2-yl)benzamide derivatives (e.g., 2-BTBA and 2-BTFBA): These feature a benzamide group attached to the benzothiazole core. Unlike the target compound, they lack sulfur-rich carbamodithioate groups, resulting in reduced metal-binding capacity and altered solubility .

- N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides : These incorporate sulfonylhydrazide substituents, enabling strong hydrogen bonds (N–H···N and N–H···O) and π-π interactions, which dominate their crystal packing .

Thiourea and Carbamodithioate Derivatives

- Benzothiazole thiourea derivatives : Synthesized via cyclization of thioureas, these compounds (e.g., N-(6-substituted-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine) exhibit anticancer activity, attributed to their planar aromatic systems and sulfur-based substituents .

- Methyl-1,3-benzothiazol-2-yl carbamodithioate derivatives : These share the carbamodithioate group with the target compound but lack the sulfanyl linkage, leading to differences in conformational flexibility and intermolecular interactions .

Table 1: Structural and Physicochemical Comparison

Intermolecular Interactions and Crystal Packing

Key interactions in benzothiazole derivatives include:

Actividad Biológica

1,3-benzothiazol-2-ylcarbamothioylsulfanyl N-(1,3-benzothiazol-2-yl)carbamodithioate is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological properties of this compound, focusing on its antimicrobial, anticancer, and other pharmacological activities.

Chemical Structure and Properties

The compound can be described chemically as follows:

- Molecular Formula : C₁₄H₁₁N₃S₃

- Molecular Weight : 319.43 g/mol

- Structural Features : The compound features a benzothiazole core, which is known for its significant biological activity due to the presence of nitrogen and sulfur atoms in its structure.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of benzothiazole derivatives. For instance, a study synthesized various derivatives and tested their efficacy against several bacterial strains. The results indicated that compounds containing the benzothiazole moiety exhibited potent antimicrobial activity against pathogens such as Pseudomonas aeruginosa and Candida albicans.

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

| Compound Name | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| AZ1 | Pseudomonas aeruginosa | 16 | 32 |

| AZ2 | Staphylococcus aureus | 8 | 16 |

| AZ9 | Candida albicans | 4 | 8 |

The above table summarizes findings where specific derivatives showed varying degrees of effectiveness against different microbial strains, highlighting the potential for developing new antimicrobial agents from this class of compounds .

Anticancer Activity

The anticancer potential of benzothiazole derivatives has also been extensively studied. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Proliferation

In a recent study, a series of benzothiazole derivatives were evaluated for their cytotoxic effects on human cancer cell lines. The results demonstrated that certain derivatives significantly inhibited cell growth in breast cancer (MCF-7) and lung cancer (A549) cell lines.

- Mechanism of Action : The proposed mechanism involves the inhibition of topoisomerase enzymes, leading to DNA damage and subsequent apoptosis in cancer cells.

Table 2: Cytotoxicity of Benzothiazole Derivatives on Cancer Cell Lines

| Compound Name | Cell Line | IC₅₀ (µM) |

|---|---|---|

| BTZ1 | MCF-7 | 12.5 |

| BTZ2 | A549 | 15.0 |

| BTZ3 | HeLa | 10.0 |

This table reflects the inhibitory concentrations required to reduce cell viability by 50%, indicating strong potential for clinical applications in oncology .

Other Biological Activities

Beyond antimicrobial and anticancer effects, benzothiazole derivatives have demonstrated anti-inflammatory, antiviral, and antidiabetic activities. These properties are attributed to their ability to modulate various biological pathways.

Summary of Biological Activities

- Anti-inflammatory : Inhibition of pro-inflammatory cytokines.

- Antiviral : Effective against viral infections through interference with viral replication.

- Antidiabetic : Improvement in insulin sensitivity and glucose uptake in cells.

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 1,3-benzothiazol-2-ylcarbamothioylsulfanyl derivatives?

Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions involving benzothiazole precursors. Key steps include:

- Thioureation : Reacting benzothiazole-2-amine with thiocarbonylating agents like benzoylisothiocyanate in 1,4-dioxane at room temperature, followed by isolation via ice/water precipitation .

- Vilsmeier-Haack Reaction : For functionalization, intermediates are treated with DMF/POCl₃ at 60–65°C to introduce formyl groups, followed by column chromatography purification .

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole-linked derivatives, using solvents like DMF and catalysts such as CuSO₄·5H₂O .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.